Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.3 g/mol . This compound is part of the quinazoline family, which is known for its wide variety of pharmacological activities . The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Preparation Methods
The synthesis of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate typically involves multiple steps. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate to form the quinazoline core. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Chemical Reactions Analysis
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroquinazoline derivatives.
Substitution: The amino group in the quinazoline ring can undergo nucleophilic substitution reactions to form various substituted quinazolines.
Common reagents used in these reactions include sulfuric acid for oxidation, hydrogen gas with Pd/C for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors in biological systems, leading to its pharmacological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Tert-butyl 2-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate: This compound has a bromine atom instead of an amino group, which can lead to different chemical reactivity and biological activities.
Tert-butyl (3-(6-amino-4-oxoquinazolin-3(4H)-yl)phenyl)carbamate: This compound has a phenyl group attached to the quinazoline core, which can affect its pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and their positions on the quinazoline core, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl 2-(6-amino-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-12(18)7-17-8-16-11-5-4-9(15)6-10(11)13(17)19/h4-6,8H,7,15H2,1-3H3 |
InChI Key |
ROBGDNYOOHTRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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